1,2,3,4-Tetrabromodibenzo-p-dioxin

Descripción

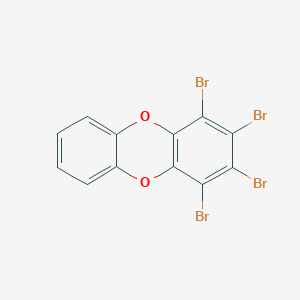

1,2,3,4-Tetrabromodibenzo-p-dioxin (1,2,3,4-TeBDD) is a brominated dioxin characterized by four bromine atoms substituted at the 1,2,3,4 positions of the dibenzo-p-dioxin backbone. Its molecular formula is C₁₂H₄Br₄O₂, with a molecular weight of 499.78 g/mol (unlabeled form) or 511.69 g/mol for its stable isotope-labeled counterpart (¹³C₁₂) . The compound is primarily used as a reference material in environmental and toxicological studies .

Propiedades

IUPAC Name |

1,2,3,4-tetrabromodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br4O2/c13-7-8(14)10(16)12-11(9(7)15)17-5-3-1-2-4-6(5)18-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUPIABWVUYZPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70146545 | |

| Record name | Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104549-41-9 | |

| Record name | Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104549419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparación Con Compuestos Similares

Key Observations :

- Substitution Position : Lateral substitution (2,3,7,8 positions) correlates with higher toxicity in brominated dioxins, mirroring trends in chlorinated dioxins. 2,3,7,8-TeBDD binds strongly to the aryl hydrocarbon receptor (AhR), triggering toxic responses like thymic atrophy and hepatotoxicity in rats .

- Bioaccumulation: 2,3,7,8-TeBDD exhibits a half-life of 20–25 days in rat tissues, compared to shorter retention times predicted for 1,2,3,4-TeBDD due to its non-lateral substitution .

- Environmental Persistence : Brominated dioxins with ≥4 bromines (e.g., 1,2,3,4-TeBDD) resist degradation but are less prevalent than chlorinated analogues .

Toxicological Profiles

2,3,7,8-TeBDD

1,2,3,4-TeBDD

- Limited Data: No direct in vivo toxicity studies are available. Its non-lateral substitution suggests lower AhR affinity and reduced toxicity compared to 2,3,7,8-TeBDD .

Other Analogues

- 1,2,3,7,8-PeBDD : Higher bromination increases lipid solubility and bioaccumulation but reduces acute toxicity compared to 2,3,7,8-TeBDD .

- 2,3,7,8-TBDF (Tetrabromodibenzofuran): Structurally similar to 2,3,7,8-TeBDD but 10-fold less potent in disrupting steroidogenic genes .

Environmental and Regulatory Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.